molecular formula C6H12N2O B2586026 (s)-5-(Aminomethyl)-1-methylpyrrolidin-2-one CAS No. 2089671-93-0

(s)-5-(Aminomethyl)-1-methylpyrrolidin-2-one

Cat. No.: B2586026
CAS No.: 2089671-93-0
M. Wt: 128.175
InChI Key: DKSAVRDCNKWFDA-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(s)-5-(Aminomethyl)-1-methylpyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure

Mechanism of Action

The mechanism of action of amines and related compounds often involves nucleophilic attack on the carbonyl group, followed by the removal of the leaving group . Gabriel synthesis is another method used to create primary amines .

Safety and Hazards

Safety and hazards of a compound can be found in its Material Safety Data Sheet (MSDS). For example, the MSDS for 4-(Dimethylamino)benzaldehyde can be found on the Merck website . The CAMEO Chemicals database by NOAA also provides information on the hazards of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-5-(Aminomethyl)-1-methylpyrrolidin-2-one typically involves the reductive amination of 5-formyl-1-methylpyrrolidin-2-one with an appropriate amine source. This reaction can be catalyzed by various catalysts, including transition metals and organocatalysts, under hydrogenation conditions . The reaction conditions often include the use of molecular hydrogen and a suitable solvent, such as methanol or ethanol, to facilitate the reduction process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize high-pressure hydrogenation reactors and advanced catalytic systems to achieve the desired product with high enantiomeric purity .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (s)-5-(Aminomethyl)-1-methylpyrrolidin-2-one include:

Uniqueness

The uniqueness of this compound lies in its specific chiral configuration and the presence of an aminomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

(5S)-5-(aminomethyl)-1-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-8-5(4-7)2-3-6(8)9/h5H,2-4,7H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSAVRDCNKWFDA-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H](CCC1=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.